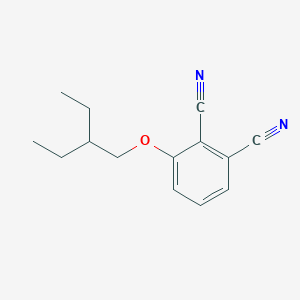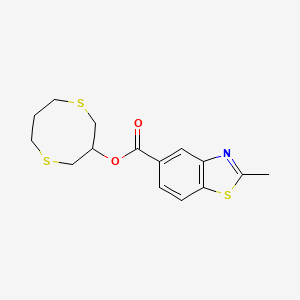![molecular formula C31H29NO5 B12577416 1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene) CAS No. 194221-58-4](/img/structure/B12577416.png)
1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[{[1-(2-Nitrofenil)but-3-en-1-il]oxi}(fenil)metileno]bis(4-metoxibenceno) es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un grupo nitrofenil, una cadena butenil y unidades de metoxibenceno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,1'-[{[1-(2-Nitrofenil)but-3-en-1-il]oxi}(fenil)metileno]bis(4-metoxibenceno) típicamente implica múltiples pasos. Una ruta común comienza con la preparación de 4-(2-nitrofenil)but-3-en-2-ona, que luego se hace reaccionar con otros intermedios para formar el compuesto final . Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes específicos y temperaturas controladas para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Estos métodos a menudo emplean reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,1'-[{[1-(2-Nitrofenil)but-3-en-1-il]oxi}(fenil)metileno]bis(4-metoxibenceno) puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitrofenil puede oxidarse para formar diferentes productos.
Reducción: El grupo nitro puede reducirse a un grupo amina en condiciones específicas.
Sustitución: Los grupos metoxilo pueden sustituirse por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidrógeno gaseoso con un catalizador de paladio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero típicamente involucran temperaturas controladas y solventes específicos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación del grupo nitrofenil puede producir derivados nitro, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
1,1'-[{[1-(2-Nitrofenil)but-3-en-1-il]oxi}(fenil)metileno]bis(4-metoxibenceno) tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 1,1'-[{[1-(2-Nitrofenil)but-3-en-1-il]oxi}(fenil)metileno]bis(4-metoxibenceno) implica su interacción con dianas moleculares específicas. El grupo nitrofenil puede participar en reacciones de transferencia de electrones, mientras que las unidades de metoxibenceno pueden interactuar con varios receptores o enzimas. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
4-(2-Nitrofenil)but-3-en-2-ona: Comparte la estructura nitrofenil y butenil pero carece de las unidades de metoxibenceno.
1,3,5-Tris(4-nitrofenil)benceno: Contiene múltiples grupos nitrofenil pero difiere en la estructura general y los grupos funcionales.
Unicidad
1,1'-[{[1-(2-Nitrofenil)but-3-en-1-il]oxi}(fenil)metileno]bis(4-metoxibenceno) es único debido a su combinación de unidades nitrofenil, butenil y metoxibenceno. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Número CAS |
194221-58-4 |
|---|---|
Fórmula molecular |
C31H29NO5 |
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
1-[1-[bis(4-methoxyphenyl)-phenylmethoxy]but-3-enyl]-2-nitrobenzene |
InChI |
InChI=1S/C31H29NO5/c1-4-10-30(28-13-8-9-14-29(28)32(33)34)37-31(23-11-6-5-7-12-23,24-15-19-26(35-2)20-16-24)25-17-21-27(36-3)22-18-25/h4-9,11-22,30H,1,10H2,2-3H3 |
Clave InChI |
RMMAKPKFOLOVFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC(CC=C)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)



![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)

![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
![N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B12577383.png)

![6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one](/img/structure/B12577397.png)
![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)

